molecular formula C17H13BrN4OS B2584903 2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole CAS No. 893709-13-2

2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole

Número de catálogo: B2584903
Número CAS: 893709-13-2
Peso molecular: 401.28
Clave InChI: DSXMSVLNPCSILK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole is a heterocyclic molecule featuring a 1,3,4-oxadiazole core linked to a phenyl group and an imidazo[1,2-a]pyridine moiety substituted with bromine and methyl groups. Its structural complexity arises from the fusion of aromatic and heterocyclic systems, which are critical for modulating electronic properties and biological activity. The bromine atom at position 3 of the imidazo[1,2-a]pyridine ring enhances reactivity, enabling further derivatization via nucleophilic substitution reactions .

Propiedades

IUPAC Name

2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4OS/c1-11-6-5-9-14-19-13(15(18)22(11)14)10-24-17-21-20-16(23-17)12-7-3-2-4-8-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXMSVLNPCSILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)Br)CSC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized via a condensation reaction between 2-aminopyridine and an α-haloketone, followed by cyclization.

    Bromination and Methylation: The synthesized imidazo[1,2-a]pyridine is then brominated using bromine or N-bromosuccinimide (NBS) and methylated using methyl iodide in the presence of a base.

    Thioether Formation: The brominated and methylated imidazo[1,2-a]pyridine is reacted with a thiol compound to form the thioether linkage.

    Oxadiazole Ring Formation: The final step involves the cyclization of the thioether intermediate with a hydrazine derivative and a carboxylic acid to form the 1,3,4-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Análisis De Reacciones Químicas

Types of Reactions

2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the imidazo[1,2-a]pyridine ring can be substituted with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone, and the oxadiazole ring can undergo reduction under specific conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Methylation: Methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Thioether Formation: Thiol compounds (R-SH) in the presence of a base.

    Oxadiazole Formation: Hydrazine derivatives and carboxylic acids under acidic or basic conditions.

Major Products Formed

    Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Cyclization Products: Complex heterocyclic compounds.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogous heterocyclic derivatives, highlighting key structural differences and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Core Reactivity/Applications
2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole (Target) C₁₇H₁₃BrN₄OS 409.28 3-Bromo-5-methylimidazo, Phenyl 1,3,4-Oxadiazole Electrophilic substitution; potential kinase inhibition
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole C₁₀H₆BrN₃S 288.14 Bromo, Phenyl 1,3,4-Thiadiazole Nucleophilic substitution; antimicrobial agents
2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole C₁₆H₁₁BrN₄OS₂ 443.32 3-Bromo-5-methylimidazo, Nitro Benzo[d]thiazole Electron-deficient nitro group enhances electrophilicity
5-Bromoimidazo[1,2-a]pyridine hydrobromide C₇H₆Br₂N₂ 277.96 Bromo Imidazo[1,2-a]pyridine Building block for pharmaceuticals

Key Differences and Implications

Heterocyclic Core: The 1,3,4-oxadiazole core in the target compound is electron-withdrawing, enhancing metabolic stability compared to the 1,3,4-thiadiazole in the analog from , which contains a sulfur atom that may reduce oxidation resistance .

In contrast, the nitro group in ’s derivative increases electrophilicity, making it reactive in photochemical or redox processes . The bromine atom in all compounds facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), but its position on the imidazo[1,2-a]pyridine ring in the target compound may sterically hinder substitutions compared to simpler analogs .

Synthetic Utility :

  • The compound from undergoes rapid bromine substitution with secondary amines, suggesting its utility as a scaffold for generating diverse libraries . The target compound’s thioether linkage (-S-) offers flexibility for disulfide bond formation or metal coordination .

Actividad Biológica

The compound 2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and highlighting its potential therapeutic applications.

The molecular formula of this compound is C16H11BrN4O2SC_{16}H_{11}BrN_{4}O_{2}S with a molecular weight of approximately 435.32 g/mol . The compound features a complex structure that includes a brominated imidazo[1,2-a]pyridine moiety and an oxadiazole ring, contributing to its unique pharmacological properties.

PropertyValue
Molecular FormulaC16H11BrN4O2S
Molecular Weight435.32 g/mol
Density1.8 ± 0.1 g/cm³
LogP5.14

Anticancer Properties

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer activity against various cancer cell lines. Specifically, compounds similar to this compound have shown promising results in inhibiting tumor growth.

Case Studies

  • In vitro Cytotoxicity : A study evaluating the cytotoxic effects of several oxadiazole derivatives reported IC50 values against different cancer cell lines:
    • PC-3 (prostate cancer) : IC50 = 0.67 µM
    • HCT-116 (colon cancer) : IC50 = 0.80 µM
    • ACHN (renal cancer) : IC50 = 0.87 µM .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and inhibition of key signaling pathways such as EGFR and IL-6. For instance, one derivative showed an IC50 value of 0.24 µM for EGFR inhibition .

Additional Biological Activities

Beyond anticancer effects, compounds in this class have also demonstrated:

  • Antimicrobial Activity : Related imidazo[1,2-a]pyridine derivatives have been noted for their antimicrobial properties against pathogens like Staphylococcus aureus .
  • Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit human alkaline phosphatase (ALP), with promising results indicating potential therapeutic applications in enzyme-related diseases .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound and its derivatives:

Study FocusCell Line/TargetIC50 Value (µM)Notes
CytotoxicityPC-30.67Significant growth inhibition
CytotoxicityHCT-1160.80Effective against colon cancer
CytotoxicityACHN0.87Renal cancer efficacy
EGFR Inhibition-0.24Strong inhibitory effect
ALP Inhibition-0.420Potential for enzyme-related therapy

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole?

A two-step approach is commonly employed:

  • Step 1 : Cyclocondensation of intermediates (e.g., N’-benzoyl derivatives) using phosphorous oxychloride (POCl₃) under reflux, followed by hydrolysis to introduce reactive sites .
  • Step 2 : Alkylation with benzyl chlorides or chloroacetamides in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base to facilitate nucleophilic substitution .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

Q. How should researchers validate the structural integrity of this compound?

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to confirm bond lengths and angles, particularly for the oxadiazole and imidazo[1,2-a]pyridine moieties .
  • Spectroscopy : Combine ¹H/¹³C NMR (to verify substitution patterns) and IR (to confirm thioether and oxadiazole functional groups) .
  • Elemental analysis : Validate purity by matching experimental and theoretical C/H/N/S/Br percentages .

Advanced Research Questions

Q. How can substituent effects on bioactivity be systematically evaluated?

  • Experimental Design : Synthesize analogs with varying substituents (e.g., replacing bromine with other halogens or modifying the phenyl group) using methods in .
  • Data Analysis : Compare antimicrobial activity (via MIC assays) or enzyme inhibition profiles (e.g., CYP450 isoforms) to establish structure-activity relationships (SAR) .
  • Contradiction Handling : If bromine substitution reduces activity, investigate steric/electronic effects via DFT calculations .

Q. What strategies optimize yield in large-scale synthesis?

  • Solvent Screening : Test alternatives to DMF (e.g., NMP or THF) to improve solubility of intermediates .
  • Catalyst Optimization : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Statistical Methods : Use response surface methodology (RSM) to model interactions between temperature, solvent ratio, and catalyst loading .

Q. How can computational tools predict metabolic stability or environmental fate?

  • ADMET Prediction : Apply tools like SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
  • Environmental Impact : Use the framework from Project INCHEMBIOL to assess abiotic/biotic degradation pathways and bioaccumulation potential .

Methodological Challenges

Q. How to resolve discrepancies in crystallographic data for heterocyclic systems?

  • Problem : Disordered atoms in the imidazo[1,2-a]pyridine ring may arise from poor crystal quality.
  • Solution : Collect high-resolution data (≤ 0.8 Å) and apply SHELXL’s restraints for planar groups. Cross-validate with Hirshfeld surface analysis .

Q. How to address low reproducibility in biological assays?

  • Root Cause : Variability in compound purity or solvent residues (e.g., POCl₃ traces).
  • Mitigation : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>98%) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.